molecular formula C34H52Cl2N4O5 B12791579 Di-methoxycinnamidopropyl ethyldimonium chloride ether CAS No. 444153-01-9

Di-methoxycinnamidopropyl ethyldimonium chloride ether

Cat. No.: B12791579
CAS No.: 444153-01-9
M. Wt: 667.7 g/mol
InChI Key: PLMVCRGAKDGNEA-HPKCLRQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of di-methoxycinnamidopropyl ethyldimonium chloride ether involves several steps:

    Methoxycinnamic Acid Amidopropyl Grouping: This step involves the formation of the methoxycinnamic acid amidopropyl group.

    Ethyl Component: Ethanol (ethyl alcohol) is used as an alcoholic component or a hydrocarbon residue with two carbon atoms.

    Quaternary Dimethyl Ammonium Salt Formation: This involves the formation of a quaternary dimethyl ammonium salt, typically based on fatty amines.

    Ether Formation: The final step involves the condensation of two alcohols to form the ether linkage.

Chemical Reactions Analysis

Di-methoxycinnamidopropyl ethyldimonium chloride ether undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents include halogens and alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Di-methoxycinnamidopropyl ethyldimonium chloride ether has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is widely used in the cosmetic industry for hair conditioning and UV protection.

Mechanism of Action

The mechanism of action of di-methoxycinnamidopropyl ethyldimonium chloride ether involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Di-methoxycinnamidopropyl ethyldimonium chloride ether can be compared with other similar compounds:

Properties

CAS No.

444153-01-9

Molecular Formula

C34H52Cl2N4O5

Molecular Weight

667.7 g/mol

IUPAC Name

3-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propyl-[2-[2-[3-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propyl-dimethylazaniumyl]ethoxy]ethyl]-dimethylazanium;dichloride

InChI

InChI=1S/C34H50N4O5.2ClH/c1-37(2,23-7-21-35-33(39)19-13-29-9-15-31(41-5)16-10-29)25-27-43-28-26-38(3,4)24-8-22-36-34(40)20-14-30-11-17-32(42-6)18-12-30;;/h9-20H,7-8,21-28H2,1-6H3;2*1H/b19-13+,20-14+;;

InChI Key

PLMVCRGAKDGNEA-HPKCLRQXSA-N

Isomeric SMILES

C[N+](CCOCC[N+](CCCNC(=O)/C=C/C1=CC=C(C=C1)OC)(C)C)(CCCNC(=O)/C=C/C2=CC=C(C=C2)OC)C.[Cl-].[Cl-]

Canonical SMILES

C[N+](C)(CCCNC(=O)C=CC1=CC=C(C=C1)OC)CCOCC[N+](C)(C)CCCNC(=O)C=CC2=CC=C(C=C2)OC.[Cl-].[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.